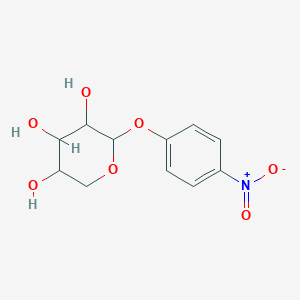

4-Nitrophenyl beta-D-xyloside

概要

説明

準備方法

合成経路と反応条件

4-ニトロフェニル α-D-キシロピラノシドの合成は、通常、水酸化ナトリウムなどの塩基の存在下で、4-ニトロフェノールとα-D-キシロピラノシルブロミドを反応させることから始まります 。 反応は、メタノールやエタノールなどの有機溶媒中で、所定の温度で行われ、目的の生成物の生成が保証されます .

工業的生産方法

4-ニトロフェニル α-D-キシロピラノシドの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度試薬と最適化された反応条件を使用して、収率と純度を最大化することが含まれます。 次に、生成物は結晶化またはクロマトグラフィー技術によって精製されます .

化学反応の分析

反応の種類

4-ニトロフェニル α-D-キシロピラノシドは、以下を含むいくつかのタイプの化学反応を起こします。

一般的な試薬と条件

加水分解: α-キシロシダーゼ酵素、水性緩衝液.

生成される主な生成物

加水分解: 4-ニトロフェノールとD-キシロース.

酸化: ニトロ誘導体.

還元: アミノ誘導体.

科学研究への応用

4-ニトロフェニル α-D-キシロピラノシドは、以下を含む科学研究で広く使用されています。

科学的研究の応用

Enzymatic Assays

Substrate for β-Xylosidase Activity Measurement

PNP-Xyl serves as a chromogenic substrate for the measurement of β-xylosidase activity. This enzyme plays a crucial role in the degradation of xylan, a major component of plant cell walls. The hydrolysis of PNP-Xyl by β-xylosidase releases 4-nitrophenol, which can be quantified colorimetrically at 405 nm. This application is vital in various fields such as agriculture, where understanding xylan degradation can enhance biofuel production and improve animal feed digestibility .

Comparison of Substrates for Enzyme Activity

The following table summarizes the properties and applications of different chromogenic substrates used in enzymatic assays:

| Substrate | Enzyme Target | Colorimetric Measurement | Applications |

|---|---|---|---|

| 4-Nitrophenyl beta-D-xyloside | β-Xylosidase | 405 nm | Plant cell wall research, biofuel production |

| 4-Nitrophenyl beta-D-glucopyranoside | β-Glucosidase | 405 nm | Biochemical assays, diagnostics |

| 4-Nitrophenyl beta-D-galactopyranoside | β-Galactosidase | 405 nm | Glycobiology studies |

Proteoglycan Synthesis Inhibition Studies

PNP-Xyl has been investigated for its role as a selective inhibitor of proteoglycan synthesis. In vitro studies using rat liver fat-storing cell cultures have demonstrated that PNP-Xyl can inhibit cell proliferation and glycosaminoglycan (GAG) synthesis in a dose-dependent manner. Notably, at lower concentrations (around 0.1 mM), PNP-Xyl initially stimulates GAG formation but subsequently inhibits it at higher concentrations (approximately 0.5 mM) .

Case Study: Effects on Cell Cultures

- Objective : To understand the metabolic effects of PNP-Xyl on proteoglycan synthesis.

- Methodology : Rat liver fat-storing cell cultures were treated with varying concentrations of PNP-Xyl.

- Findings :

- At 1.9 mM concentration, PNP-Xyl inhibited cell proliferation by approximately 50%.

- Higher concentrations resulted in disorganization of cytoskeletal filaments without causing toxic damage.

- : The study suggests that PNP-Xyl may have significant implications for understanding proteoglycan metabolism and its associated cellular functions.

Research and Diagnostic Applications

Beyond its use as an enzymatic substrate, PNP-Xyl is also employed in various diagnostic applications due to its ability to provide insights into enzyme activities associated with metabolic disorders. The compound's specificity allows researchers to utilize it effectively in developing assays that can distinguish between different glycosidase activities.

作用機序

4-ニトロフェニル α-D-キシロピラノシドは、α-キシロシダーゼの基質として機能します。 この酵素は、グリコシド結合の加水分解を触媒し、4-ニトロフェノールとD-キシロースが放出されます 。 反応機構には、酵素と基質との間の共有結合中間体の形成、それに続くグリコシド結合の切断が関与しています .

類似化合物の比較

類似化合物

独自性

4-ニトロフェニル α-D-キシロピラノシドは、α-キシロシダーゼとの特異的な相互作用により、酵素の活性と特異性を研究するための貴重なツールとなっています 。 そのクロモジェニック特性により、酵素反応を簡単に検出および定量化することもできます .

類似化合物との比較

Similar Compounds

- 4-Nitrophenyl β-D-xylopyranoside

- 4-Nitrophenyl α-D-glucopyranoside

- 4-Nitrophenyl β-D-galactopyranoside

Uniqueness

4-Nitrophenyl α-D-xylopyranoside is unique due to its specific interaction with α-xylosidase, making it a valuable tool for studying the enzyme’s activity and specificity . Its chromogenic properties also allow for easy detection and quantification of enzymatic reactions .

生物活性

Overview

4-Nitrophenyl beta-D-xyloside (PNPX) is a synthetic compound widely recognized for its role as a substrate in enzymatic assays, particularly for the enzyme β-xylosidase. This compound has garnered attention in biochemical research due to its significant biological activities, including effects on glycosaminoglycan synthesis and cellular proliferation.

- Molecular Formula : C₁₁H₁₃N₁O₇

- Molecular Weight : 271.22 g/mol

- CAS Number : 2001-96-9

- Purity : > 98%

- Solubility : Soluble in methanol and other organic solvents

This compound primarily functions as a chromogenic substrate for β-xylosidase. Upon hydrolysis by this enzyme, it releases 4-nitrophenol, which can be quantified spectrophotometrically. This reaction is crucial for studying the activity of β-xylosidase in various biological contexts, particularly in the breakdown of xylan, a major component of plant cell walls .

Enzymatic Activity

PNPX is utilized extensively in enzymatic assays to measure β-xylosidase activity. The hydrolysis of PNPX not only indicates enzyme activity but also facilitates the study of carbohydrate metabolism pathways .

Effects on Glycosaminoglycan Synthesis

Research indicates that PNPX can stimulate the synthesis of glycosaminoglycans (GAGs) in cultured cells. For instance, a study involving rat liver fat-storing cell cultures demonstrated that low concentrations of PNPX initially stimulated GAG formation, but higher concentrations led to inhibition of synthesis and cellular proliferation .

Inhibition Studies

Inhibition studies have shown that PNPX can affect cell proliferation. Specifically, it was found that PNPX and its aglycone, p-nitrophenol (PNP), inhibited the proliferation of fat-storing cells in a dose-dependent manner. The 50% inhibition concentration for PNPX was approximately 1.9 mM, while PNP showed an even lower IC50 at about 0.6 mM . Notably, these effects were reversible after the removal of the compound.

Study on Glomerular Proteoglycans

A significant study explored the impact of PNPX on glomerular extracellular matrices. It was found that PNPX influenced the composition and synthesis of glomerular proteoglycans, which are critical for kidney function and structure . The implications of these findings suggest potential therapeutic avenues for conditions involving extracellular matrix dysregulation.

Stimulation of Chondroitin Sulfate Synthesis

Another relevant study reported that xylosides, including PNPX, stimulated the synthesis of free chondroitin sulfate chains in various cultured cells. This effect highlights the compound's potential role in enhancing proteoglycan production, which is essential for maintaining tissue integrity and function .

Comparison with Similar Compounds

| Compound Name | Enzyme Target | Biological Activity |

|---|---|---|

| This compound (PNPX) | β-Xylosidase | Substrate; stimulates GAG synthesis |

| 4-Nitrophenyl α-D-glucopyranoside | α-Glucosidase | Substrate; involved in carbohydrate metabolism |

| 4-Nitrophenyl β-D-galactopyranoside | β-Galactosidase | Substrate; used in various enzymatic assays |

特性

IUPAC Name |

2-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJYKRYCCUGBBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2001-96-9 | |

| Record name | MLS003171270 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。